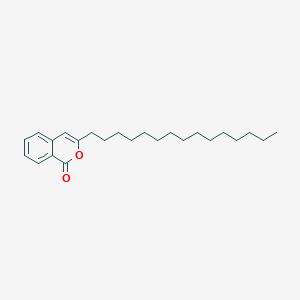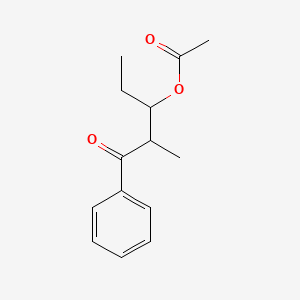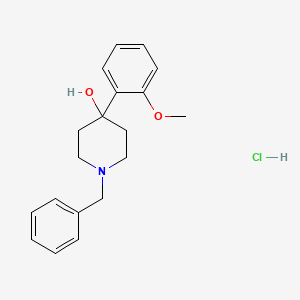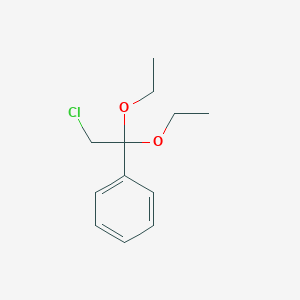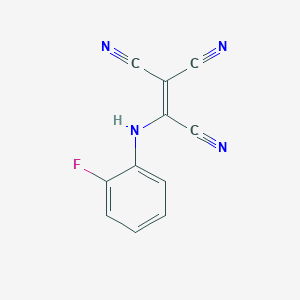![molecular formula C8H19N3S B14315977 N-[2-(Diethylamino)ethyl]-N'-methylthiourea CAS No. 109315-06-2](/img/structure/B14315977.png)
N-[2-(Diethylamino)ethyl]-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diethylamino)ethyl]-N’-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-N’-methylthiourea typically involves the reaction of N-methylthiourea with 2-(diethylamino)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of N-[2-(Diethylamino)ethyl]-N’-methylthiourea can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas, depending on the nucleophile used.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-N’-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: This compound has a similar structure but contains a benzamide group instead of a thiourea group.
VG (nerve agent):
Uniqueness
N-[2-(Diethylamino)ethyl]-N’-methylthiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. The presence of the diethylaminoethyl group also enhances its solubility and ability to interact with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
109315-06-2 |
|---|---|
Molecular Formula |
C8H19N3S |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-4-11(5-2)7-6-10-8(12)9-3/h4-7H2,1-3H3,(H2,9,10,12) |
InChI Key |
IMOPKYLSHBREAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


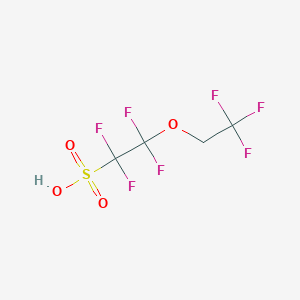
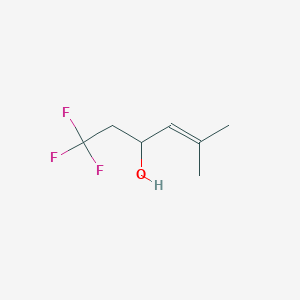

![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
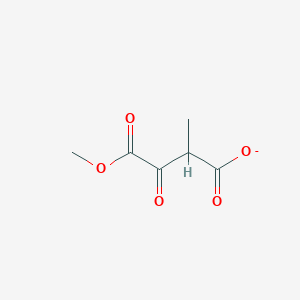
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
